molecular formula C17H17ClN2O2S3 B2898113 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-methylthiophene-2-sulfonamide CAS No. 894007-19-3

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-methylthiophene-2-sulfonamide

Cat. No.: B2898113
CAS No.: 894007-19-3
M. Wt: 412.97
InChI Key: QDCLOPNBAVERRP-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 2. An ethyl linker connects the thiazole to a 5-methylthiophene-2-sulfonamide moiety. Its molecular formula is C₁₉H₁₈ClN₃O₂S₂ (MW: 422.95 g/mol), as reported in screening data .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S3/c1-11-3-8-16(23-11)25(21,22)19-10-9-15-12(2)20-17(24-15)13-4-6-14(18)7-5-13/h3-8,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCLOPNBAVERRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-methylthiophene-2-sulfonamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

  • Molecular Formula : C19H17ClN2OS
  • Molecular Weight : 348.87 g/mol
  • CAS Number : 866018-64-6

This compound features a thiazole moiety, which is known for its pharmacological importance, particularly in the development of anticancer and antimicrobial agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including variants similar to this compound. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring significantly enhance cytotoxicity against various cancer cell lines.

Research Findings

  • Cytotoxicity Studies :
    • Compounds with a thiazole ring showed IC50 values ranging from 1.61 to 1.98 µg/mL against different cancer cell lines, indicating substantial anticancer activity .
    • The presence of electron-donating groups on the phenyl ring enhances activity, as seen in compounds with methyl substitutions .
  • Mechanism of Action :
    • Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, which is crucial for their cytotoxic effects .

Antimicrobial Activity

The sulfonamide group in this compound contributes to its antibacterial properties. Sulfonamides are known for their broad-spectrum antimicrobial activity.

Research Findings

  • Antibacterial Assays :
    • Studies have demonstrated that related thiazole compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like norfloxacin .
    • The presence of substituents on the thiazole ring can enhance antibacterial potency through improved binding affinity to bacterial enzymes .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and managing urea levels in the body.

Research Findings

  • Enzyme Inhibition Studies :
    • Compounds similar to this compound have been shown to inhibit AChE effectively, presenting potential therapeutic applications in Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A study evaluated a series of thiazole derivatives for their anticancer effects on human glioblastoma cells. Among these, a derivative structurally similar to this compound demonstrated an IC50 value lower than that of doxorubicin, indicating superior efficacy .

Case Study 2: Antimicrobial Potential

In another investigation, derivatives were synthesized and tested against various bacterial strains. The results indicated that certain modifications to the thiazole structure significantly increased antimicrobial activity, making them promising candidates for further development .

Comparison with Similar Compounds

Structural Analogues from Sulfonamide-Thiazole Families

lists six sulfonamide-thiazole derivatives with variations in substituents (Table 1). Key differences include:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (R1, R2) Molecular Formula MW (g/mol)
Target Compound R1 = Cl; R2 = 5-methylthiophene C₁₉H₁₈ClN₃O₂S₂ 422.95
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide R1 = F; R2 = 4-methoxy-3-methylbenzene C₂₀H₂₁FN₂O₃S₂ 420.52
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide R1 = Cl; R2 = 2,4-dimethylbenzene C₂₀H₂₁ClN₂O₂S₂ 420.98
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide R1 = OCH₃; R2 = tetrahydronaphthalene C₂₃H₂₆N₂O₃S₂ 442.60

Key Observations :

  • Electron-Withdrawing vs.
  • Sulfonamide Variations : The 5-methylthiophene-sulfonamide group in the target compound may improve solubility compared to bulkier substituents like tetrahydronaphthalene-sulfonamide .

Comparison with Thiazole Derivatives from Hantzsch Cyclization

describes thiazole derivatives synthesized via Hantzsch cyclization, such as N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide (4da). Unlike the target compound, 4da lacks a sulfonamide group but includes a benzamide substituent.

Pyrimidine-Thiazole Hybrids

reports 4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine (C₁₈H₁₄ClN₅S₂). The pyrimidine ring introduces additional hydrogen-bonding sites compared to the target compound’s thiophene-sulfonamide, which may alter pharmacokinetic properties .

Spectral and Physicochemical Analysis

  • IR Spectroscopy : The absence of C=O stretches (~1660 cm⁻¹) in the target compound (unlike hydrazinecarbothioamides in ) confirms the absence of carbonyl groups, consistent with sulfonamide-thiazole architecture .
  • Molecular Weight Trends : Lower MW analogs (e.g., 420.52 g/mol for the 4-fluorophenyl derivative) may exhibit better bioavailability than higher MW compounds (e.g., 442.60 g/mol for the tetrahydronaphthalene analog) .

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